molecular formula C9H11N3O2 B12297541 rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide

rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide

Cat. No.: B12297541
M. Wt: 193.20 g/mol
InChI Key: GQVHKEUNXRTYHN-OFWQXNEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide: is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the subsequent functionalization to introduce the isoxazole and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with isoxazole and carboxamide groups, such as:

Uniqueness

The uniqueness of rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide lies in its specific structural features and potential biological activities. Its distinct bicyclic core and functional groups make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C9H11N3O2/c13-9(7-1-2-11-14-7)12-8-5-3-10-4-6(5)8/h1-2,5-6,8,10H,3-4H2,(H,12,13)/t5-,6+,8?

InChI Key

GQVHKEUNXRTYHN-OFWQXNEASA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2NC(=O)C3=CC=NO3)CN1

Canonical SMILES

C1C2C(C2NC(=O)C3=CC=NO3)CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.